3-Chloro-4-(5-methyl-2-imidazolyl)pyridine is a heterocyclic compound that incorporates both pyridine and imidazole rings, making it of significant interest in medicinal chemistry. The compound is characterized by its unique structural features, which contribute to its potential biological activities. The molecular formula for this compound is , with a molecular weight of approximately 196.64 g/mol. It is often utilized in the development of pharmaceuticals due to its ability to interact with various biological targets.
The compound can be synthesized through various chemical methods, and it is commercially available from several chemical suppliers. Its synthesis and applications have been documented in academic literature, highlighting its relevance in drug discovery and development.
3-Chloro-4-(5-methyl-2-imidazolyl)pyridine falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structures. It is classified as a chlorinated pyridine derivative and is recognized for its potential pharmacological properties.
The synthesis of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine can be achieved through several methods, including:
Recent advancements have demonstrated efficient synthetic routes that utilize readily available starting materials, such as 2-chloro-3-nitropyridines, which can undergo nucleophilic aromatic substitution followed by cyclization to produce the target compound. This approach offers operational simplicity and high yields.
The structural data includes:
3-Chloro-4-(5-methyl-2-imidazolyl)pyridine can participate in various chemical reactions, including:
The reactivity of this compound is influenced by the electron-withdrawing nature of the chlorine atom and the electron-donating properties of the imidazole group, allowing for diverse synthetic pathways.
The mechanism of action for 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine involves its interaction with biological targets, particularly enzymes or receptors relevant to pharmacological activity. The presence of both nitrogen-containing rings allows for hydrogen bonding and coordination with metal ions or other active sites.
Research indicates that compounds with similar structures often exhibit activity against various biological targets, including enzymes involved in metabolic pathways or receptors linked to neurological functions.
3-Chloro-4-(5-methyl-2-imidazolyl)pyridine has several scientific uses:
3-Chloro-4-(5-methyl-1H-imidazol-2-yl)pyridine (CAS: 1936298-95-1) represents an advanced pharmacophore in modern drug discovery, characterized by the molecular formula C₉H₈ClN₃ and a molecular weight of 193.63 g/mol [1]. This bifunctional hybrid integrates electron-rich pyridine and imidazole rings into a single scaffold, enabling diverse biological interactions. Its structural complexity arises from the meta-substituted chlorine atom and the methylated imidazole nitrogen, which synergistically enhance target binding specificity. As a synthetic intermediate, it bridges conventional heterocyclic chemistry and innovative targeted therapies, particularly in oncology [1] [2].
Imidazole-pyridine hybrids constitute a privileged scaffold class in medicinal chemistry due to their dual hydrogen-bonding capability, aromatic stacking potential, and balanced lipophilicity. The imidazole ring contributes a basic nitrogen (pKa ~7.0) that facilitates protonation under physiological conditions, enhancing solubility and protein binding, while the pyridine nitrogen acts as a hydrogen bond acceptor. This hybrid system is integral to kinase inhibition, evidenced by FDA-approved drugs like nilotinib (chronic myeloid leukemia) and ponatinib (acute lymphoblastic leukemia) that leverage similar cores for targeting Bcr-Abl fusion proteins [2] [6].
The 3-chloro-4-(imidazolyl)pyridine motif specifically enables structure-activity relationship (SAR) diversification at three key sites:
Table 1: Structural Features of Bioactive Imidazole-Pyridine Hybrid Drugs
Drug Name | Core Structure | Therapeutic Target | Clinical Application |
---|---|---|---|
Nilotinib | Imidazo[4,5-b]pyridine | Bcr-Abl kinase | Chronic myeloid leukemia |
Quizartinib | 3-(Imidazolyl)pyrazine | FLT3 kinase | Acute myeloid leukemia |
Tipifarnib | Imidazole-quinolinone | Farnesyltransferase | Breast cancer |
3-Chloro-4-(5-methyl-2-imidazolyl)pyridine | Core scaffold | Kinases/Tubulin (Proposed) | Under investigation |
This compound embodies a multifunctional pharmacophore with three electronically distinct regions:
Table 2: Electronic Parameters of Key Substituents
Position | Substituent | Electrostatic Potential (eV) | Role in Target Binding |
---|---|---|---|
Pyridine C3 | Chlorine | +0.048 (σ-hole) | Halogen bonding to carbonyls |
Imidazole C5 | Methyl | -0.012 (Van der Waals surface) | Hydrophobic enclosure filling |
Imidazole N3 | Unsubstituted | -0.351 (MEP) | Hydrogen bond acceptance |
Quantum mechanical calculations reveal significant charge delocalization across the fused system, with the highest occupied molecular orbital (HOMO) localized on the imidazole π-system (-7.2 eV) and the lowest unoccupied molecular orbital (LUMO) on the pyridine ring (-1.8 eV). This polarization facilitates interactions with electron-deficient kinase domains [8].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4